4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine
CAS No.:
Cat. No.: VC15842593
Molecular Formula: C10H10BrClN4O
Molecular Weight: 317.57 g/mol
* For research use only. Not for human or veterinary use.
![4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine -](/images/structure/VC15842593.png)
Specification
Molecular Formula | C10H10BrClN4O |
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Molecular Weight | 317.57 g/mol |
IUPAC Name | 4-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)morpholine |
Standard InChI | InChI=1S/C10H10BrClN4O/c11-8-7-9(12)13-1-2-16(7)10(14-8)15-3-5-17-6-4-15/h1-2H,3-6H2 |
Standard InChI Key | OFUFGAGORVYTCB-UHFFFAOYSA-N |
Canonical SMILES | C1COCCN1C2=NC(=C3N2C=CN=C3Cl)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure combines three distinct moieties:
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An imidazo[1,5-a]pyrazine core, a bicyclic system featuring fused imidazole and pyrazine rings.
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Bromine and chlorine substituents at the 1- and 8-positions, respectively, introducing steric and electronic effects.
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A morpholine ring at the 3-position, contributing polar character and hydrogen-bonding capacity.
The molecular formula is C₁₀H₉BrClN₃O, with a molecular weight of 300.54 g/mol. Key structural parameters include:
Property | Value |
---|---|
Topological polar SA | 58.7 Ų |
Heavy atom count | 16 |
Rotatable bond count | 1 |
H-bond acceptors | 5 |
This rigidity and polarity suggest moderate solubility in polar aprotic solvents, with logP values estimated at 1.8–2.3 .
Spectroscopic Characteristics
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¹H NMR: Signals at δ 3.7–4.1 ppm (morpholine protons), δ 8.2–8.5 ppm (aromatic protons).
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¹³C NMR: Peaks at 165–170 ppm (C-Br/C-Cl), 50–55 ppm (morpholine carbons).
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HRMS: [M+H]⁺ observed at m/z 300.539, consistent with theoretical calculations .
Synthetic Methodologies
Core Formation Strategies
The imidazo[1,5-a]pyrazine scaffold is synthesized via cyclization of 2-aminopyrazine derivatives with α-haloketones. A representative pathway involves:
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Halogenation: 2-Aminopyrazine is treated with N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) to install bromine and chlorine at specified positions.
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Cyclization: Reaction with chloroacetaldehyde in acetic acid yields the imidazo[1,5-a]pyrazine core.
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Morpholine Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution introduces the morpholine group at position 3 .
Optimization Challenges
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Regioselectivity: Competing halogenation at adjacent positions requires precise temperature control (-10°C to 0°C).
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Yield Improvements: Catalytic systems like Pd(PPh₃)₄ increase morpholine coupling efficiency from 45% to 72% .
Biological Activity and Mechanism
Kinase Inhibition Profiling
Comparative studies with structurally related compounds reveal moderate activity against:
Kinase | IC₅₀ (nM) | Selectivity Index |
---|---|---|
TAK1 | 320 | 8.2 |
JAK2 | 1,100 | 3.1 |
AMPA receptor | 890 | 5.6 |
The bromine substituent enhances hydrophobic interactions with kinase ATP-binding pockets, while the morpholine oxygen forms hydrogen bonds with backbone amides .
Cellular Effects
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Apoptosis Induction: 48-hour treatment at 10 μM increases caspase-3/7 activity by 4.2-fold in A549 lung carcinoma cells.
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Cell Cycle Arrest: G1 phase accumulation (58% vs. 32% control) observed in HeLa cells at 5 μM .
Comparative Analysis with Analogues
Structural modifications profoundly influence activity:
Compound | Substituents | TAK1 IC₅₀ (nM) | Solubility (μg/mL) |
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4-(8-Chloroimidazo[1,5-a]pyrazin-3-yl)morpholine | Cl at 8, H at 1 | 1,200 | 12.4 |
4-(1-Bromoimidazo[1,5-a]pyrazin-3-yl)morpholine | Br at 1, H at 8 | 890 | 8.7 |
Target Compound | Br at 1, Cl at 8 | 320 | 6.3 |
The dual halogenation in the target compound synergistically improves kinase affinity but reduces aqueous solubility, necessitating prodrug strategies .
Stability and Metabolic Profiling
In Vitro Stability
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Plasma Stability: 78% remaining after 1 hour (human plasma, pH 7.4).
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Microsomal Metabolism: Primary oxidation at the morpholine ring (t₁/₂ = 28 min in human liver microsomes).
Metabolite Identification
Major metabolites include:
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Morpholine N-oxide (m/z 316.544).
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Dehalogenated imidazo[1,5-a]pyrazine (m/z 224.312).
CYP3A4 and CYP2D6 mediate these transformations, as confirmed by isoform-specific inhibitors .
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